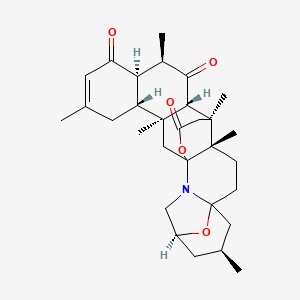

Zoanthamine

Description

Structure

3D Structure

Properties

CAS No. |

93426-90-5 |

|---|---|

Molecular Formula |

C30H41NO5 |

Molecular Weight |

495.6 g/mol |

IUPAC Name |

(3S,4R,9R,10R,12S,13S,14S,19S,21S)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione |

InChI |

InChI=1S/C30H41NO5/c1-16-10-20-23(21(32)11-16)18(3)24(34)25-26(20,4)15-30-28(6,27(25,5)13-22(33)36-30)7-8-29-12-17(2)9-19(35-29)14-31(29)30/h11,17-20,23,25H,7-10,12-15H2,1-6H3/t17-,18+,19-,20+,23-,25-,26-,27-,28-,29?,30?/m0/s1 |

InChI Key |

MHFATIOKBJDEOV-XXBWCJAGSA-N |

SMILES |

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C |

Isomeric SMILES |

C[C@H]1C[C@H]2CN3C(C1)(O2)CC[C@@]4(C35C[C@]6([C@@H]7CC(=CC(=O)[C@H]7[C@H](C(=O)[C@@H]6[C@@]4(CC(=O)O5)C)C)C)C)C |

Canonical SMILES |

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C |

Synonyms |

zoanthamine |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Zoanthamine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoanthamine alkaloids, a unique class of marine metabolites, have garnered significant attention within the scientific community due to their complex chemical structures and potent biological activities. First discovered in the 1980s, these alkaloids are primarily isolated from marine zoanthids of the genus Zoanthus. Their intricate heptacyclic framework and diverse pharmacological properties, including anti-osteoporotic and neuroprotective effects, make them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound alkaloids, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in this field.

Introduction: The Dawn of a New Alkaloid Family

The journey into the world of this compound alkaloids began in the early 1980s with the isolation of this compound from a Zoanthus species.[1] These marine natural products are characterized by a complex and densely functionalized molecular architecture.[2] Structurally, they can be broadly categorized into two main types: Type I, which possesses a methyl group at the C-19 position, and Type II, which lacks this feature.[2] The unique azepane ring system is a hallmark of this alkaloid class.[2]

The initial discovery paved the way for the identification of a plethora of related compounds, each with its own distinct substitution patterns and stereochemistry. These structural variations contribute to a wide spectrum of biological activities, making the this compound family a fertile ground for natural product chemistry and pharmacology.

Extraction and Isolation: A Step-by-Step Protocol

The isolation of this compound alkaloids from their natural source, the marine colonial zoanthids, is a multi-step process that requires careful execution. The general workflow involves extraction from the biological matrix, followed by a series of chromatographic separations to isolate the individual alkaloids.

General Extraction Procedure

A common method for extracting alkaloids from marine invertebrates is an acid-base extraction, which leverages the basic nature of the nitrogen-containing compounds.[3]

Experimental Protocol: Acid-Base Extraction of this compound Alkaloids

-

Sample Preparation: The collected zoanthid specimens are typically frozen immediately after collection and then lyophilized to remove water. The dried material is then ground into a fine powder to maximize the surface area for extraction.

-

Initial Extraction: The powdered zoanthid material is extracted exhaustively with a polar solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH2Cl2) and MeOH, at room temperature. This is often done by maceration or sonication to ensure efficient extraction of the metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned against a series of organic solvents with increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Acid-Base Partitioning: The alkaloid-rich fraction (often the EtOAc or n-BuOH fraction) is then subjected to an acid-base wash. The extract is dissolved in an organic solvent and washed with a dilute acid solution (e.g., 5% HCl). The acidic aqueous layer, now containing the protonated alkaloids, is collected.

-

Liberation of Free Alkaloids: The acidic aqueous layer is then basified with a base (e.g., Na2CO3 or NH4OH) to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Final Extraction: The basified aqueous solution is then extracted with an organic solvent like CH2Cl2 or EtOAc. The organic layers are combined, dried over anhydrous sodium sulfate (Na2SO4), and concentrated in vacuo to yield the total crude alkaloid extract.

Chromatographic Purification

The crude alkaloid extract is a complex mixture of different this compound analogues and other metabolites. Therefore, extensive chromatographic purification is necessary to isolate individual compounds.

Experimental Protocol: Multi-Step Chromatographic Purification

-

Initial Fractionation (Normal-Phase Chromatography): The crude alkaloid extract is typically first fractionated using open column chromatography on silica gel. A solvent gradient of increasing polarity, for example, a hexane-EtOAc gradient followed by an EtOAc-MeOH gradient, is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Intermediate Purification (Reversed-Phase Chromatography): Fractions containing compounds of interest are then subjected to further purification using reversed-phase chromatography. This can be done using a C18-functionalized silica gel column. A gradient of decreasing polarity, such as a MeOH-H2O or acetonitrile (ACN)-H2O gradient, is employed.

-

Final Purification (High-Performance Liquid Chromatography - HPLC): The final step in isolating pure alkaloids often involves semi-preparative or preparative High-Performance Liquid Chromatography (HPLC). A variety of columns can be used, including C18, phenyl-hexyl, or cyano-propyl columns, depending on the specific separation required. Isocratic or gradient elution with a suitable solvent system (e.g., ACN/H2O or MeOH/H2O, often with a modifier like 0.1% trifluoroacetic acid or formic acid) is used to obtain the pure compounds.

Structural Elucidation: Unraveling the Complexity

Once a pure alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are crucial for elucidating the complex carbon skeleton and stereochemistry of this compound alkaloids. These include:

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

-

X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the molecule.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative this compound alkaloids.

Table 1: Spectroscopic Data for Selected this compound Alkaloids

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ in ppm) | Key ¹³C NMR Signals (δ in ppm) | Source Organism |

| This compound | C₃₀H₄₁NO₅ | 512.3063 | 5.86 (s, H-16) | 198.7 (C-17), 160.2 (C-15), 125.4 (C-16) | Zoanthus sp. |

| Northis compound | C₂₉H₃₉NO₅ | 498.2906 | 5.88 (s, H-16) | 198.8 (C-17), 160.3 (C-15), 125.3 (C-16) | Zoanthus sp. |

| 3-acetoxynorthis compound | C₃₁H₄₁NO₇ | 540.2956 | 5.90 (s, H-16), 2.11 (s, OAc) | 198.5 (C-17), 172.3 (C=O, Ac), 160.0 (C-15) | Zoanthus cf. pulchellus[4][5] |

| Zoanide A | C₃₀H₃₉NO₇ | 526.2799 | 6.02 (s, H-16), 9.98 (s, CHO) | 204.3 (CHO), 196.5 (C-17), 161.8 (C-15) | Zoanthus vietnamensis[2] |

| Zoanide B | C₃₀H₃₇NO₆ | 520.2643 | 6.11 (s, H-16) | 197.1 (C-17), 162.3 (C-15), 126.1 (C-16) | Zoanthus vietnamensis |

Table 2: Bioactivity Data for Selected this compound Alkaloids

| Compound | Biological Activity | Assay | Result |

| Northis compound | Anti-osteoporotic | Inhibition of IL-6 secretion in MC3T3-E1 cells | Active |

| Northis compound | Anti-osteoporotic | Suppression of bone loss in ovariectomized mice | Significant suppression of bone weight decrease[6] |

| Zoanides B, 3, 8, 9, 15 | Neuroprotective | Protection against paclitaxel-induced neurite damage | Significant protection[3][7] |

| 3-acetoxynorthis compound | Anti-neuroinflammatory | Inhibition of ROS generation in BV-2 microglia | High inhibitory effect[8] |

| 3-acetoxythis compound | Anti-neuroinflammatory | Inhibition of NO generation in BV-2 microglia | High inhibitory effect |

Biological Activities and Signaling Pathways

This compound alkaloids exhibit a range of promising biological activities, with anti-osteoporotic and neuroprotective effects being the most extensively studied.

Anti-osteoporotic Activity

Northis compound, in particular, has shown significant potential as an anti-osteoporotic agent.[6][9] It has been demonstrated to suppress the loss of bone weight and strength in ovariectomized mice, a common animal model for postmenopausal osteoporosis.[6] The mechanism of action is thought to involve the inhibition of interleukin-6 (IL-6), a key cytokine involved in bone resorption.[10]

Experimental Protocol: In Vitro Osteogenic Activity Assay

-

Cell Culture: Human osteoblast-like cells (e.g., MG-63) are cultured in appropriate media.

-

Alkaline Phosphatase (ALP) Activity Assay: Cells are treated with various concentrations of the test compounds. After a set incubation period (e.g., 72 hours), the cells are lysed, and the ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate as the substrate. Increased ALP activity is an early marker of osteoblast differentiation.[11]

-

Mineralization Assay (Alizarin Red S Staining): To assess late-stage osteoblast differentiation, cells are cultured for a longer period (e.g., 21 days) in an osteogenic medium containing the test compounds. The cells are then fixed and stained with Alizarin Red S, which specifically stains calcium deposits. The extent of mineralization can be quantified by extracting the stain and measuring its absorbance.[12]

Neuroprotective and Anti-neuroinflammatory Activity

Several this compound alkaloids have demonstrated significant neuroprotective and anti-neuroinflammatory properties. For instance, certain zoanides isolated from Zoanthus vietnamensis have been shown to protect against paclitaxel-induced neurite damage.[3][7][13] Others, like 3-acetoxynorthis compound, have exhibited potent inhibitory effects on the production of reactive oxygen species (ROS) and nitric oxide (NO) in microglia, which are key mediators of neuroinflammation.[8][14]

Experimental Protocol: Neuroprotection Assay Against Chemotherapy-Induced Neurite Damage

-

Cell Culture: Dorsal root ganglion (DRG) neurons (e.g., ND7/23 cell line) are cultured and differentiated to form a neurite network.

-

Compound Treatment: The differentiated neurons are pre-treated with the test compounds for a specific duration (e.g., 1 hour).

-

Induction of Neurite Damage: A neurotoxic agent, such as paclitaxel, is added to the culture medium to induce neurite damage.

-

High-Content Imaging: After a further incubation period (e.g., 24 hours), the cells are fixed and stained for neuronal markers (e.g., β-III tubulin). The neurite network is then imaged using a high-content imaging system.

-

Data Analysis: Image analysis software is used to quantify various parameters of neurite morphology, such as total neurite outgrowth, number of branches, and number of neurites, to assess the protective effect of the compounds.[3]

Conclusion and Future Perspectives

The this compound alkaloids represent a fascinating and important class of marine natural products. Their complex chemical structures have challenged and inspired synthetic chemists, while their potent biological activities offer significant therapeutic potential. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers working on the discovery, isolation, and development of these remarkable compounds.

Future research in this area will likely focus on several key aspects:

-

Discovery of New Analogues: The continued exploration of marine biodiversity, particularly within the Zoanthus genus, is expected to yield novel this compound alkaloids with unique structural features and biological activities.

-

Total Synthesis: The development of more efficient and scalable total synthesis routes will be crucial for providing sufficient quantities of these compounds for extensive biological evaluation and preclinical studies.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways through which this compound alkaloids exert their effects is essential for their development as therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of simplified analogues will help to identify the key structural features required for activity, paving the way for the design of more potent and selective drug candidates.[15]

The journey from the initial discovery of this compound to the ongoing exploration of its therapeutic potential exemplifies the power of natural product chemistry in driving innovation in medicine and biology.

References

- 1. Truncated northis compound exhibiting similar collagen protection activity, toward a promising anti-osteoporotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound Alkaloids from Zoanthus vietnamensis with Antioxidant and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Discovery of this compound Alkaloids from Zoanthus vietnamensis with Antioxidant and Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Osteoprotective effect of the marine alkaloid northis compound on an osteoporosis model in ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-Type Alkaloids Derived from Cultured Zoanthus kuroshio with Therapeutic Potential Against Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of the truncated norzoanthamines exhibiting collagen protection toward anti-osteoporotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Osteoporotic Mechanism of Norzoanthamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norzoanthamine, a marine alkaloid isolated from the colonial zoanthid Zoanthus sp., has emerged as a promising therapeutic candidate for osteoporosis.[1][2][3][4][5][6] Its unique chemical structure and potent biological activities have garnered significant attention in the field of bone biology and drug discovery.[3][5] This technical guide provides an in-depth overview of the anti-osteoporotic mechanism of action of northis compound, consolidating current research findings, experimental methodologies, and known signaling pathways.

Northis compound exhibits a dual-action mechanism, concurrently enhancing bone formation and suppressing bone resorption.[2][7] This multifaceted approach distinguishes it from many existing osteoporosis therapies and underscores its potential as a novel treatment modality.

Effects on Bone Formation

Northis compound promotes osteogenesis through several key mechanisms, primarily centered on the enhancement of the bone matrix and the stimulation of osteoblast activity.

Collagen Protection and Mineralization

A primary mechanism of northis compound in bone formation is its direct interaction with collagen, the principal protein component of the bone matrix.[1] Northis compound accelerates the formation of the collagen-hydroxyapatite composite, which is fundamental to bone's structural integrity.[1][8] It achieves this by recognizing and nonspecifically binding to peptide chains, thereby stabilizing their secondary structure.[1] This protective effect extends to guarding extracellular matrix proteins from proteolytic degradation.[1]

Stimulation of Osteoblastic Differentiation

Northis compound and its derivatives have been shown to stimulate osteoblastic differentiation, a critical process for new bone formation. This is evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and enhanced mineralization in osteoblastic cell cultures.[9][10]

Effects on Bone Resorption

In addition to its anabolic effects, northis compound demonstrates a potent anti-resorptive capacity by inhibiting the activity of osteoclasts, the cells responsible for bone breakdown.

Inhibition of Osteoclastogenesis

In vivo studies using ovariectomized (OVX) mice, a well-established model for postmenopausal osteoporosis, have demonstrated that northis compound administration effectively suppresses the loss of trabecular bone and increases the thickness of cortical bone.[2][7][11] This indicates a significant inhibition of osteoclast activity. Furthermore, northis compound treatment leads to a balanced osteoblast-to-osteoclast ratio, similar to that observed in healthy bone tissue.[12][13][14]

One of the suggested mechanisms for this is the inhibition of interleukin-6 (IL-6) production in preosteoblastic cells, a cytokine known to be a key mediator of bone resorption.[15][16]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the anti-osteoporotic effects of northis compound and its derivatives.

Table 1: In Vitro Efficacy of Northis compound Derivatives

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| 3-hydroxynorthis compound | MG-63 | Alkaline Phosphatase (ALP) Activity & Mineralization | 20 µM (IC50) | Promotes ALP activity and mineralization | [9] |

| Ethyl Acetate Fraction of Zoanthus kuroshio | MG-63 | Alkaline Phosphatase (ALP) Activity | 10 µg/mL | 269.58 ± 26.97% increase in ALP activity | [9] |

| Ethyl Acetate Fraction of Zoanthus kuroshio | MG-63 | Mineralization | 10 µg/mL | 150.67 ± 11.13% increase in mineralization | [9] |

Table 2: In Vivo Efficacy of Northis compound Hydrochloride

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Ovariectomized mice | Northis compound hydrochloride | 2 mg/kg/day (p.o.) | 4 weeks | - Significantly suppressed the decrease in femoral weight and biomechanical parameters.- Completely suppressed the loss of trabecular bone.- Thickened cortical bone. | [2][7][11] |

| Ovariectomized rat | Northis compound (sustained delivery) | Not specified | Not specified | - Higher bone quality with a greater number of trabeculae and osteogenic activity.- Balanced osteoblast/osteoclast number ratio. | [12][13] |

Signaling Pathways

The precise signaling pathways through which northis compound exerts its effects are still under investigation. However, based on its observed biological activities, several key pathways are likely involved.

Osteoblast Differentiation Pathway

Northis compound's ability to promote osteoblast differentiation suggests it may influence key transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which are essential for osteogenesis.[17][18][19][20][21][22] The activation of these factors leads to the expression of osteoblast-specific genes like alkaline phosphatase and osteocalcin.

Caption: Proposed signaling pathway for northis compound-induced osteoblast differentiation.

Osteoclast Inhibition Pathway

The suppression of bone resorption by northis compound likely involves the inhibition of the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway, a critical regulator of osteoclast differentiation and function. This pathway culminates in the activation of transcription factors such as NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) and c-Fos, which are master regulators of osteoclastogenesis.[23][24][25][26][27] Northis compound may interfere with this cascade, leading to reduced osteoclast formation and activity.

Caption: Hypothesized inhibition of the RANKL signaling pathway by northis compound in osteoclasts.

Experimental Protocols

This section outlines the general methodologies employed in the studies of northis compound's anti-osteoporotic effects.

In Vivo Ovariectomized (OVX) Animal Models

-

Objective: To simulate postmenopausal osteoporosis and evaluate the efficacy of northis compound in preventing bone loss.

-

Procedure:

-

Female mice or rats are surgically ovariectomized to induce estrogen deficiency, leading to bone loss.

-

A sham-operated group serves as a control.

-

Northis compound hydrochloride is administered orally (p.o.) or via a sustained delivery system.[2][7][12][13]

-

Treatment is typically carried out for several weeks.

-

At the end of the treatment period, femurs and humeri are collected for analysis.

-

-

Analysis:

-

Bone Mineral Density (BMD): Measured using techniques like dual-energy X-ray absorptiometry (DXA).

-

Biomechanical Strength: Assessed through three-point bending tests to determine parameters like maximum load and stiffness.

-

Histomorphometry: Longitudinal sections of bones are prepared and stained (e.g., with von Kossa) to visualize and quantify trabecular bone volume, thickness, and number, as well as cortical bone thickness.[2][7]

-

Caption: Experimental workflow for the ovariectomized (OVX) animal model.

In Vitro Osteoblast Assays

-

Objective: To assess the direct effects of northis compound on osteoblast differentiation and function.

-

Cell Culture: Human osteoblastic cell lines (e.g., MG-63) or primary osteoblasts are cultured in appropriate media.

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Cells are treated with various concentrations of northis compound or its derivatives.

-

After a specified incubation period, cells are lysed.

-

ALP activity in the cell lysate is measured spectrophotometrically using a substrate such as p-nitrophenyl phosphate (pNPP).

-

-

Mineralization Assay (Alizarin Red S Staining):

-

Osteoblasts are cultured in osteogenic differentiation medium in the presence of northis compound for an extended period (e.g., 2-3 weeks).

-

Cells are fixed and stained with Alizarin Red S, which specifically binds to calcium deposits.

-

The extent of mineralization (formation of mineralized nodules) is quantified by extracting the stain and measuring its absorbance.[10]

-

Conclusion

Northis compound presents a compelling profile as an anti-osteoporotic agent due to its dual mechanism of action: promoting bone formation and inhibiting bone resorption. Its ability to protect and enhance the collagen matrix is a particularly noteworthy feature. While the precise molecular targets and signaling pathways are yet to be fully elucidated, current evidence points towards the modulation of key regulators of osteoblast and osteoclast differentiation. Further research into its specific interactions with cellular signaling cascades will be crucial for its development as a therapeutic for osteoporosis and other bone-related disorders.[1][12][14]

References

- 1. Skeletal protein protection: the mode of action of an anti-osteoporotic marine alkaloid, northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppressive effect of northis compound hydrochloride on experimental osteoporosis in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Truncated northis compound exhibiting similar collagen protection activity, toward a promising anti-osteoporotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total synthesis of northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Northis compound - Wikipedia [en.wikipedia.org]

- 7. Suppressive Effect of Northis compound Hydrochloride on Experimental Osteroporosis in Ovariectomized Mice [jstage.jst.go.jp]

- 8. mdpi.com [mdpi.com]

- 9. This compound-Type Alkaloids Derived from Cultured Zoanthus kuroshio with Therapeutic Potential Against Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suppressive Effect of Northis compound Hydrochloride on Experimental Osteroporosis in Ovariectomized Mice [jstage.jst.go.jp]

- 12. Osteoprotective effect of the marine alkaloid northis compound on an osteoporosis model in ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of the osteoblast-specific transcription factor Osterix by NO66, a Jumonji family histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of the osteoblast-specific transcription factor, Runx2: responsiveness to multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitogen-activated protein kinase (MAPK)-regulated interactions between Osterix and Runx2 are critical for the transcriptional osteogenic program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Signaling pathways regulating the specification and differentiation of the osteoblast lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms of isorhamnetin inhibition of osteoclast differentiation: insights from molecular dynamics simulations and in vitro/in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Norisoboldine suppresses osteoclast differentiation through preventing the accumulation of TRAF6-TAK1 complexes and activation of MAPKs/NF-κB/c-Fos/NFATc1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Induction of c-Fos and NFATc1 during RANKL-stimulated osteoclast differentiation is mediated by the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Suppression of bone resorption by Mori Radicis Cortex through NFATc1 and c-Fos signaling-mediated inhibition of osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Marine Trove: A Technical Guide to Zoanthamine Alkaloids from Zoanthids

For Immediate Release

A comprehensive technical guide detailing the sources, isolation, and biological activities of zoanthamine alkaloids from marine zoanthids has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth overview of these structurally complex and pharmacologically potent marine natural products, with a focus on their therapeutic potential, particularly in osteoporosis and neuroinflammation.

This compound alkaloids, a unique class of marine metabolites, are primarily sourced from colonial zoanthids of the genus Zoanthus.[1][2][3] These organisms, found in diverse marine environments from the Indian Ocean to the Pacific, produce a wide array of these intricate compounds.[2][4] This guide summarizes the known this compound analogues, their source species, geographical origins, and reported yields, offering a valuable resource for natural product chemists and pharmacologists.

The document outlines detailed experimental protocols for the extraction, isolation, and purification of this compound alkaloids, drawing from established methodologies in the field. Furthermore, it delves into the critical techniques employed for their structural elucidation, emphasizing the role of advanced spectroscopic methods.

A key feature of this guide is the visual representation of the signaling pathways associated with the biological activities of zoanthamines. Through the use of Graphviz diagrams, the intricate molecular mechanisms underlying their anti-osteoporotic and neuroprotective effects are illustrated, providing a clear and concise understanding of their mode of action.

Quantitative Data on this compound Alkaloids

The following table summarizes the quantitative data for various this compound alkaloids isolated from different Zoanthus species. The yields are presented to provide a comparative overview for researchers interested in the natural abundance of these compounds.

| Zoanthid Species | Geographical Location | Alkaloid | Yield (mg) from starting material | % Yield (w/w) of crude extract |

| Zoanthus kuroshio (cultured) | Not Specified | Norzoabenzaldehyde | 4.37 from 11.5 g ethyl acetate fraction | Not Specified |

| Norzoazepanol | 1.86 from 11.5 g ethyl acetate fraction | Not Specified | ||

| 3-acetoxynorzoanthaminone | - | Not Specified | ||

| 11-hydroxynorzoanthamide B | - | Not Specified | ||

| 11-hydroxyzoanthamide B | - | Not Specified | ||

| Zoanthus cf. pulchellus | Santa Elena Peninsula, Ecuador | 3-acetoxynorthis compound | - | Not Specified |

| 3-acetoxythis compound | - | Not Specified | ||

| Zoanthus vietnamensis | Northern coastal area of Taiwan | Zoanides A and B, 12 other new this compound-type alkaloids | Not Specified | Not Specified |

Experimental Protocols

Isolation and Purification of this compound Alkaloids from Zoanthus kuroshio

This protocol is based on the methodology described for the isolation of new this compound-type alkaloids from cultured Zoanthus kuroshio.[1]

-

Extraction: The freeze-dried and ground zoanthid material is extracted with an organic solvent such as methanol or a mixture of methanol and dichloromethane.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning using a sequence of solvents with increasing polarity, typically n-hexane, ethyl acetate, and water, to yield different fractions.

-

Fraction Selection: The fractions are screened for the presence of alkaloids using techniques like 1H NMR and for biological activity (e.g., alkaline phosphatase activity in MG-63 cells for anti-osteoporotic potential).[1] The most promising fraction (often the ethyl acetate fraction) is selected for further purification.[1]

-

Chromatography:

-

Vacuum Liquid Chromatography (VLC): The selected fraction is first subjected to VLC on silica gel with a gradient elution of n-hexane and ethyl acetate to yield several sub-fractions.[4]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The sub-fractions are then purified by semi-preparative or preparative RP-HPLC using a C18 column and a suitable solvent system (e.g., acetonitrile/water or methanol/water) to isolate the pure alkaloids.[4]

-

Structure Elucidation of this compound Alkaloids

The complex structures of this compound alkaloids are determined using a combination of modern spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the isolated compounds.[1][5]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR: Provide initial information about the proton and carbon framework of the molecule.[1][5]

-

Correlation Spectroscopy (COSY): Used to establish proton-proton couplings and identify spin systems.[1]

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.[1]

-

Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[1][6]

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[6]

-

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of the molecule.[7]

Signaling Pathways and Biological Activities

Anti-Osteoporotic Activity of Northis compound

Northis compound has emerged as a promising candidate for the treatment of osteoporosis.[8] Its mechanism of action is believed to involve the inhibition of bone resorption. One of the key pathways implicated is the inhibition of Interleukin-6 (IL-6), a cytokine that plays a crucial role in osteoclast differentiation and activation.[8][9] Furthermore, computational studies have suggested that this compound alkaloids may act as inhibitors of Dickkopf-1 (DKK1) and Glycogen Synthase Kinase-3β (GSK-3β), which are negative regulators of the Wnt signaling pathway, a critical pathway for bone formation.[7]

Caption: Proposed mechanism of northis compound's anti-osteoporotic activity.

Neuroprotective and Anti-Neuroinflammatory Effects

Several this compound alkaloids have demonstrated neuroprotective activities.[5] The underlying mechanism is linked to their ability to mitigate neuroinflammation. In cellular models using microglia, these compounds have been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of oxidative stress and neuronal damage in neuroinflammatory conditions.[4][10] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a likely target for the anti-neuroinflammatory effects of zoanthamines.[9]

Caption: Putative anti-neuroinflammatory pathway of this compound alkaloids.

Experimental Workflow

The general workflow for the discovery and characterization of new this compound alkaloids from marine zoanthids is a multi-step process that combines natural product chemistry with biological screening.

Caption: General workflow for this compound alkaloid research.

References

- 1. This compound-Type Alkaloids Derived from Cultured Zoanthus kuroshio with Therapeutic Potential Against Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Old and new spectroscopic techniques team up to decipher intricate alkaloids | Research | Chemistry World [chemistryworld.com]

- 3. The biology and chemistry of the this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Zoanthamine Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zoanthamine Alkaloids

This compound alkaloids are a unique class of marine natural products isolated primarily from colonial zoanthids of the genus Zoanthus.[1][2][3] These compounds are characterized by a complex and densely functionalized heptacyclic framework, which has made them attractive targets for total synthesis.[4] Structurally, they are classified into two main types: zoanthamines (Type I), which possess a methyl group at the C-19 position, and norzoanthamines (Type II), which lack this methyl group.[2] Over the years, numerous derivatives have been isolated and synthesized, exhibiting a wide range of biological activities.[1] This guide provides a comprehensive overview of the therapeutic potential of this compound derivatives, with a focus on their anti-inflammatory, anti-osteoporotic, and anticancer activities. We will delve into the experimental data supporting these claims, detail the methodologies of key experiments, and visualize the implicated signaling pathways.

Therapeutic Potential of this compound Derivatives

This compound and its derivatives have demonstrated significant therapeutic potential in several key areas of human health, including inflammation, osteoporosis, and cancer.

Anti-inflammatory and Neuroprotective Activities

Several this compound derivatives have been shown to possess potent anti-inflammatory and neuroprotective properties. These compounds effectively reduce the production of inflammatory mediators such as reactive oxygen species (ROS) and nitric oxide (NO) in microglia, the primary immune cells of the central nervous system.[2][3] This activity suggests their potential in the treatment of neuroinflammatory diseases.

One of the key mechanisms underlying the anti-inflammatory effects of some this compound derivatives is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes. Evidence suggests that certain derivatives can prevent the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[5][6]

Anti-Osteoporotic Activity

Osteoporosis is a debilitating bone disease characterized by low bone mass and microarchitectural deterioration of bone tissue. Northis compound, in particular, has emerged as a promising anti-osteoporotic agent.[7] It has been shown to suppress bone loss in ovariectomized mice, a common animal model for postmenopausal osteoporosis.[7] The proposed mechanism for this activity involves the inhibition of Interleukin-6 (IL-6) production, a cytokine that plays a crucial role in bone resorption.[8]

Furthermore, computational studies have identified several this compound alkaloids as potential inhibitors of Dickkopf-1 (DKK1) and Glycogen Synthase Kinase-3β (GSK-3β), two key negative regulators of the Wnt signaling pathway.[7][9] The Wnt pathway is critical for osteoblast differentiation and bone formation. By inhibiting DKK1 and GSK-3β, these compounds could potentially enhance bone formation, offering a novel therapeutic strategy for osteoporosis.[7][9] The alkaloid 3-hydroxynorthis compound has been shown to promote alkaline phosphatase activity, a key marker of osteoblast function, with an IC50 of 20 μM.

Anticancer and Antimetastatic Activity

The potential of this compound derivatives as anticancer agents has also been explored. Several novel derivatives isolated from Zoanthus vietnamensis have exhibited weak antimetastatic activity in anti-angiogenic and anti-lymphangiogenic assays.[1][4] Angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels) are crucial processes for tumor growth and metastasis. The ability of these compounds to interfere with these processes, even weakly, suggests a potential avenue for the development of novel anticancer therapies. Specifically, some compounds were found to reduce the cell growth and tube formation of human lymphatic endothelial cells (LECs).[1] However, a significant lack of quantitative data, such as IC50 values for specific cancer cell lines, currently limits a full assessment of their anticancer potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of various this compound derivatives.

Table 1: Anti-inflammatory and Anti-osteoporotic Activity of this compound Derivatives

| Compound | Biological Activity | Assay System | IC50 | Reference |

| Northis compound | Inhibition of IL-6 induction | MC3T3-E1 cells | 13 µg/mL | |

| Derivative 11 | Inhibition of IL-6 induction | MC3T3-E1 cells | >25 µg/mL | |

| Derivative 12 | Inhibition of IL-6 induction | MC3T3-E1 cells | >30 µg/mL | |

| Derivative 13 | Inhibition of IL-6 induction | MC3T3-E1 cells | >23 µg/mL | |

| Derivative 14 | Inhibition of IL-6 induction | MC3T3-E1 cells | >45 µg/mL | |

| Derivative 15 | Inhibition of IL-6 induction | MC3T3-E1 cells | >35 µg/mL | |

| Derivative 16 | Inhibition of IL-6 induction | MC3T3-E1 cells | >42 µg/mL | |

| Derivative 17 | Inhibition of IL-6 induction | MC3T3-E1 cells | >100 µg/mL | |

| 3-hydroxynorthis compound | Alkaline Phosphatase Activity | MG-63 cells | 20 µM |

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Biological Activity | Assay System | IC50/Activity | Reference |

| Zoanone A and 8 other new alkaloids | Antimetastatic Activity | Anti-angiogenic and anti-lymphangiogenic assays | Weak activity reported | [1][4] |

| Compounds 4, 5, and 10 from Z. vietnamensis | Anti-lymphangiogenic functions | Human lymphatic endothelial cells (LECs) | Reduced cell growth and tube formation | [1] |

Note: Further quantitative studies are required to establish the precise potency of this compound derivatives in anticancer applications.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production in LPS-stimulated BV-2 Microglia

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound derivatives.[2][3]

Objective: To quantify the inhibitory effect of this compound derivatives on the production of ROS and NO in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives (dissolved in DMSO)

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

Griess Reagent

-

96-well plates

-

Fluorescence microplate reader

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound derivatives (or vehicle control, DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Measurement of ROS Production:

-

After the 24-hour incubation, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in the dark at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

-

-

Measurement of NO Production:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a spectrophotometer. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Alkaline Phosphatase (ALP) Activity Assay in MG-63 Osteoblast-like Cells

This protocol is designed to assess the effect of this compound derivatives on osteoblast differentiation.

Objective: To measure the activity of alkaline phosphatase, an early marker of osteoblast differentiation, in MG-63 cells treated with this compound derivatives.

Materials:

-

MG-63 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Alkaline phosphatase buffer (e.g., 0.1 M glycine, 1 mM MgCl2, 1 mM ZnCl2, pH 10.5)

-

NaOH solution (e.g., 0.1 N)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment:

-

Seed MG-63 cells in 96-well plates and culture until they reach confluence.

-

Treat the cells with various concentrations of this compound derivatives for a specified period (e.g., 72 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubating for 10 minutes at room temperature.

-

-

ALP Assay:

-

Add the cell lysate to a new 96-well plate.

-

Add pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding NaOH solution.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

Normalize the ALP activity to the total protein content of each sample, which can be determined using a standard protein assay (e.g., BCA assay).

-

Lymphatic Endothelial Cell (LEC) Tube Formation Assay

This protocol is used to evaluate the anti-lymphangiogenic potential of this compound derivatives.[1]

Objective: To assess the ability of this compound derivatives to inhibit the formation of capillary-like structures by human lymphatic endothelial cells.

Materials:

-

Human lymphatic endothelial cells (LECs)

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel)

-

This compound derivatives

-

96-well plates

-

Inverted microscope with a camera

Procedure:

-

Plate Coating:

-

Thaw the basement membrane matrix on ice.

-

Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.

-

-

Cell Seeding and Treatment:

-

Harvest LECs and resuspend them in endothelial cell growth medium containing various concentrations of the this compound derivatives or vehicle control.

-

Seed the cells onto the solidified matrix.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.

-

-

Visualization and Quantification:

-

Visualize the tube-like structures using an inverted microscope.

-

Capture images of multiple random fields for each well.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. This section provides a visual representation of these pathways and the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of certain this compound derivatives is attributed to their ability to suppress the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB activation cascade and the proposed point of intervention by these compounds.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of the Wnt Signaling Pathway for Osteoporosis Therapy

Computational studies suggest that this compound alkaloids can act as inhibitors of DKK1 and GSK-3β, key negative regulators of the Wnt signaling pathway. The diagram below illustrates the canonical Wnt pathway and the potential points of intervention by these marine compounds.

Caption: Predicted modulation of the Wnt signaling pathway by this compound alkaloids.

Conclusion and Future Directions

This compound derivatives represent a promising class of marine natural products with diverse therapeutic potential. Their demonstrated anti-inflammatory, neuroprotective, and anti-osteoporotic activities, supported by both in vitro and in vivo data, highlight their potential for development into novel drugs. The proposed mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and Wnt, provide a solid foundation for further investigation.

However, several areas require further research to fully realize the therapeutic potential of these compounds. The anticancer and antimetastatic activities of this compound derivatives, while promising, require more extensive quantitative analysis to identify the most potent compounds and their specific cellular targets. Furthermore, while computational studies have provided valuable insights into the interaction of these compounds with signaling proteins, experimental validation of these interactions is crucial.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies to optimize the therapeutic efficacy and reduce potential toxicity of this compound derivatives.

-

In-depth mechanistic studies to elucidate the precise molecular targets and downstream effects of these compounds in relevant signaling pathways.

-

Preclinical and clinical trials to evaluate the safety and efficacy of the most promising this compound derivatives in relevant disease models and eventually in humans.

The continued exploration of this compound alkaloids and their derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Alkaloid Derivatives from the Zoantharian Zoanthus vietnamensis with Antimetastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational analysis of this compound alkaloids from Zoanthus sp. as potential DKK1 and GSK-3β inhibitors for osteoporosis therapy via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

An In-depth Technical Guide to the Biosynthesis Pathway of Zoanthamine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoanthamine alkaloids are a complex and fascinating family of marine natural products isolated primarily from colonial zoanthids of the genus Zoanthus. These alkaloids exhibit a wide range of significant biological activities, including anti-inflammatory, anti-osteoporotic, and neuroprotective properties, making them attractive targets for drug discovery and development. Their intricate heptacyclic skeletal architecture presents a formidable challenge for synthetic chemists and has spurred considerable interest in understanding their natural production.

Despite decades of research since their discovery, the biosynthetic pathway of this compound alkaloids has not been fully elucidated and remains an area of active investigation. The prevailing hypothesis, put forth by Uemura and co-workers, suggests a polyketide origin. This is supported by the isolation of zooxanthellamine from symbiotic dinoflagellates (Symbiodinium sp.), which are often found in association with zoanthids. Zooxanthellamine is considered a plausible precursor to the this compound core structure. This guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, focusing on the proposed mechanisms and the latest discoveries of downstream modifications.

Proposed Biosynthetic Pathway of the this compound Core Structure

The biosynthesis of the core this compound skeleton is hypothesized to begin with a linear polyketide precursor. This precursor is thought to undergo a series of cyclizations to form the characteristic fused ring system. The review by Behenna, Stockdill, and Stoltz provides a summary of the proposed pathway, which is detailed below.

The proposed pathway initiates with a polyketide chain that undergoes a series of transformations, including tautomerization, an electrocyclization, and a Diels-Alder reaction, to form a key intermediate. This intermediate then undergoes further cyclization and rearrangement steps, involving alcohol and amine attacks, to construct the intricate DEFG-ring system of this compound.

A significant piece of evidence supporting a polyketide origin comes from the work of Nakamura and colleagues, who isolated zooxanthellamine from the symbiotic dinoflagellate Symbiodinium sp. The structural similarity of zooxanthellamine to the this compound alkaloids suggests it may be a direct precursor, likely also formed from a polyketide chain, possibly initiated by a glycine unit.

The Anti-inflammatory Potential of Zoanthamine Alkaloids: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoanthamine alkaloids, a unique class of marine natural products isolated from zoantharians of the genus Zoanthus, have demonstrated significant anti-inflammatory properties across a range of preclinical models. These compounds exhibit inhibitory effects on key inflammatory mediators and signaling pathways, suggesting their potential as therapeutic leads for inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including atopic dermatitis, neuroinflammatory conditions, and osteoporosis.[1][2] The current therapeutic landscape for inflammatory disorders is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects. This has driven the search for novel anti-inflammatory agents from natural sources.

Marine invertebrates, particularly sessile organisms like zoanthids, are a rich source of structurally diverse secondary metabolites with potent biological activities.[1][3] Among these, the this compound alkaloids have emerged as a promising class of compounds with a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][4] This whitepaper will delve into the technical details of the anti-inflammatory properties of this compound and its analogues.

In Vitro Anti-inflammatory Activities

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the anti-inflammatory effects of this compound alkaloids. These studies have primarily utilized cell lines relevant to inflammation, such as macrophages, keratinocytes, and neutrophils.

Inhibition of Inflammatory Mediators in Microglia

Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation.[2] The overactivation of microglia leads to the excessive production of reactive oxygen species (ROS) and nitric oxide (NO), contributing to neuronal damage.[2][5] Several this compound alkaloids have been shown to effectively suppress the production of these inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[2][4]

Table 1: Effect of this compound Alkaloids on ROS and NO Production in LPS-stimulated BV-2 Microglia

| Compound | Concentration (µM) | ROS Production (% of Control) | NO Production (% of Control) |

| This compound | 0.1 | ~80% | ~75% |

| 1 | ~60% | ~55%** | |

| Northis compound | 0.1 | ~85% | ~80% |

| 1 | ~70% | ~65%** | |

| 3-hydroxynorthis compound | 0.1 | ~90% | ~85% |

| 1 | ~75% | ~70% | |

| 3-acetoxynorthis compound | 0.1 | ~75% | ~70% |

| 1 | ~55% | ~50% | |

| 3-acetoxythis compound | 0.1 | ~70% | ~65% |

| 1 | ~50% | ~45%** |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS-treated cells. Data is estimated from graphical representations in the source material.[4][5]

Attenuation of Inflammatory Responses in Keratinocytes

Human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) serve as an in vitro model for inflammatory skin conditions like atopic dermatitis.[1] Epi-oxythis compound, a this compound derivative, has been shown to inhibit the expression of pro-inflammatory cytokines in this model.[1]

Table 2: Effect of Epi-oxythis compound on Cytokine Expression in TNF-α/IFN-γ-stimulated HaCaT Cells

| Cytokine | Epi-oxythis compound Concentration | Inhibition (%) |

| TSLP | Not specified | Significant reduction |

| IL-6 | Not specified | Significant reduction |

| IL-8 | Not specified | Significant reduction |

Specific quantitative data on percentage inhibition was not provided in the source material, but a statistically significant reduction was reported.[1]

Inhibition of Neutrophil Activity

Neutrophils are key players in the acute inflammatory response. Upon activation, they release superoxide anions and elastase, which contribute to tissue damage.[6][7] Halogenated this compound derivatives have demonstrated inhibitory effects on these neutrophil functions in response to N-formyl-methionyl-leucyl-phenylalanine (fMLP).[6][8]

Table 3: Effect of Halogenated Zoanthamines on fMLP-stimulated Human Neutrophils

| Compound | Concentration (µM) | Superoxide Anion Generation Inhibition (%) | Elastase Release Inhibition (%) |

| 5α-iodozoanthenamine | 10 | 25.3 ± 4.5 | 18.2 ± 3.1 |

| 11β-chloro-11-deoxykuroshine A | 10 | 15.8 ± 2.9 | 12.5 ± 2.2 |

*Data are presented as mean ± SEM. p < 0.05.[6]

In Vivo Anti-inflammatory Activity: Atopic Dermatitis Model

The therapeutic potential of epi-oxythis compound has been evaluated in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model.[1] Topical application of epi-oxythis compound significantly ameliorated the clinical signs of atopic dermatitis.

Table 4: In Vivo Efficacy of Epi-oxythis compound in a DNCB-Induced Atopic Dermatitis Mouse Model

| Parameter | DNCB Control Group | Epi-oxythis compound Treated Group |

| Ear Thickness (mm) | Increased | Significantly reduced |

| Transepidermal Water Loss (TEWL) | Increased | Significantly reduced |

| Erythema | Severe | Significantly reduced |

| Epidermal Hyperplasia | Evident | Significantly reduced |

*p < 0.01 compared to the DNCB-induced group.[1]

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound alkaloids are mediated, at least in part, by their ability to modulate critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][5]

Inhibition of the MAPK Pathway

The MAPK family of proteins, including p38, ERK1/2, and JNK, are key regulators of inflammatory gene expression.[5] Epi-oxythis compound has been shown to reduce the phosphorylation of these MAPK proteins in TNF-α/IFN-γ-stimulated HaCaT cells, indicating an inhibition of this pathway.[1]

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1][5] Epi-oxythis compound has been observed to reduce the phosphorylation of components of the NF-κB signaling pathway in stimulated HaCaT cells, leading to decreased NF-κB activation.[1]

Experimental Protocols

In Vitro Anti-inflammatory Assays

-

BV-2 Microglia: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. For experiments, cells are pre-treated with various concentrations of this compound alkaloids (0.001 to 10 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[2][4]

-

HaCaT Keratinocytes: Cells are maintained in DMEM with 10% FBS and 1% penicillin/streptomycin. Inflammation is induced by treating the cells with a combination of TNF-α and IFN-γ. The effect of epi-oxythis compound is assessed by co-incubation with the inflammatory stimuli.[1]

-

Human Neutrophils: Neutrophils are isolated from the venous blood of healthy donors. The cells are then pre-incubated with the test compounds before being stimulated with fMLP to induce superoxide anion generation and elastase release.[6][7]

NO production is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[4]

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4][5]

Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, and NF-κB pathway components.[1]

In Vivo Atopic Dermatitis Model

-

Animal Model: Atopic dermatitis-like skin lesions are induced in mice by repeated topical application of DNCB.[1]

-

Treatment: A solution of epi-oxythis compound is topically applied to the DNCB-treated skin.[1]

-

Efficacy Evaluation: The severity of skin lesions is assessed by measuring ear thickness, transepidermal water loss (TEWL), and erythema. Histological analysis of skin biopsies is performed to evaluate epidermal hyperplasia and inflammatory cell infiltration.[1]

Visualizations

Caption: In Vitro Experimental Workflow for this compound.

Caption: this compound's Inhibition of Inflammatory Signaling.

Conclusion and Future Directions

The available preclinical data strongly support the anti-inflammatory potential of this compound alkaloids. Their ability to modulate multiple key inflammatory pathways, including the MAPK and NF-κB signaling cascades, and to suppress the production of a wide range of inflammatory mediators highlights their promise as novel therapeutic agents. The in vivo efficacy of epi-oxythis compound in a model of atopic dermatitis further underscores their potential for topical applications in inflammatory skin diseases.

Future research should focus on several key areas. A more comprehensive structure-activity relationship (SAR) study of a wider range of this compound analogues is needed to identify the most potent and selective anti-inflammatory compounds. Further in vivo studies in various models of inflammatory diseases are warranted to establish the therapeutic efficacy and safety profiles of lead candidates. Additionally, elucidation of the precise molecular targets of this compound alkaloids will be crucial for understanding their mechanism of action and for optimizing their therapeutic potential. The unique and complex chemical architecture of zoanthamines presents both a challenge and an opportunity for medicinal chemists in the development of the next generation of anti-inflammatory drugs.[9][10]

References

- 1. Anti-Atopic Dermatitis Activity of Epi-Oxythis compound Isolated from Zoanthid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound-Type Alkaloids from the Zoanthid Zoanthus kuroshio Collected in Taiwan and Their Effects on Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound-Type Alkaloids from the Zoanthid Zoanthus kuroshio Collected in Taiwan and Their Effects on Inflammation. | Semantic Scholar [semanticscholar.org]

- 9. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Neuroprotective Potential of Zoanthamine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoanthamine alkaloids, a unique class of marine-derived natural products isolated from zoantharians of the genus Zoanthus, have garnered significant attention for their diverse and potent biological activities. Characterized by a complex and rigid polycyclic skeleton, these compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-osteoporotic, and anti-cancer applications. More recently, compelling evidence has emerged highlighting the neuroprotective effects of this compound alkaloids, positioning them as promising lead compounds for the development of novel therapeutics against neurodegenerative diseases and chemotherapy-induced peripheral neuropathy.

This technical guide provides an in-depth overview of the current state of research on the neuroprotective effects of this compound alkaloids. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative data, experimental methodologies, and putative signaling pathways associated with these fascinating marine natural products.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of various this compound alkaloids has been quantified in several preclinical models. The data presented herein is compiled from key studies and is organized for ease of comparison.

Table 1: Neuroprotective Effects of this compound Alkaloids Against Paclitaxel-Induced Neurite Damage in ND7/23 Cells

| Compound | Concentration (µM) | Neurite Outgrowth (% of Control) | Statistical Significance | Source |

| Zoanide B (Compound 2) | 10 | ~125% | p < 0.001 | [1][2] |

| Compound 3 | 10 | ~115% | p < 0.01 | [1][2] |

| Compound 8 | 10 | ~110% | p < 0.05 | [1][2] |

| Compound 9 | 10 | ~120% | p < 0.01 | [1][2] |

| Compound 15 | 10 | ~118% | p < 0.01 | [1][2] |

Data are presented as the mean percentage of neurite outgrowth relative to the paclitaxel-treated group. Statistical significance is indicated relative to the paclitaxel-treated group.

Table 2: Antioxidant Effects of this compound Alkaloids Against Oxaliplatin-Induced Oxidative Stress in ND7/23 Cells

| Compound | Concentration (µM) | Intracellular ROS Levels (% of Control) | Statistical Significance | Source |

| Zoanide B (Compound 2) | 10 | ~75% | p < 0.01 | [1][2] |

| Compound 9 | 10 | ~80% | p < 0.05 | [1][2] |

Data are presented as the mean percentage of intracellular reactive oxygen species (ROS) relative to the oxaliplatin-treated group. Statistical significance is indicated relative to the oxaliplatin-treated group.

Table 3: Anti-Neuroinflammatory Effects of this compound Alkaloids in LPS-Stimulated BV-2 Microglia

| Compound | Concentration (µM) | ROS Production (% of Control) | NO Production (% of Control) | Source |

| 3-acetoxynorthis compound (1) | 10 | ~60% | ~55% | [3] |

| 3-acetoxythis compound (2) | 10 | ~55% | ~50% | [3] |

| This compound | 10 | ~65% | ~60% | [3] |

| Northis compound | 10 | ~70% | ~65% | [3] |

| 3-hydroxynorthis compound | 10 | ~75% | ~70% | [3] |

Data are presented as the mean percentage of reactive oxygen species (ROS) and nitric oxide (NO) production relative to the LPS-stimulated group.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Neuroprotection Assay Against Paclitaxel-Induced Neurite Damage

-

Cell Line: ND7/23, a hybrid cell line of mouse neuroblastoma and rat dorsal root ganglion (DRG) neurons.

-

Protocol:

-

Cell Seeding: Plate ND7/23 cells in 96-well plates at a density of 2,500 cells per well and incubate for 24 hours to allow for cell attachment.

-

Differentiation: Induce neuronal differentiation by treating the cells with differentiation medium (DMEM supplemented with 1% FBS and 1 mM dibutyryl cyclic AMP) for 3-4 days.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound alkaloids for 2 hours.

-

Induction of Neurite Damage: Add paclitaxel (final concentration, e.g., 10 nM) to the wells and co-incubate with the this compound alkaloids for an additional 24 hours.

-

Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with a primary antibody against βIII-tubulin overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the total neurite length per neuron using automated image analysis software.

-

Antioxidant Assay Against Oxaliplatin-Induced Oxidative Stress

-

Cell Line: ND7/23 cells.

-

Protocol:

-

Cell Seeding: Plate ND7/23 cells in a 96-well plate at a density of 2,500 cells per well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound alkaloids for 2 hours.

-

Induction of Oxidative Stress: Add oxaliplatin (final concentration, e.g., 5 µM) to the wells and co-incubate with the this compound alkaloids for another 24 hours.

-

Measurement of Intracellular ROS: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Anti-Neuroinflammatory Assay in LPS-Stimulated Microglia

-

Cell Line: BV-2, a murine microglial cell line.

-

Protocol:

-

Cell Seeding: Plate BV-2 cells in 96-well plates at an appropriate density and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound alkaloids for 1 hour.

-

Induction of Neuroinflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours in the presence of the this compound alkaloids.

-

Measurement of Nitric Oxide (NO) Production: Collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent. Measure the absorbance at 540 nm.

-

Measurement of Intracellular ROS: Follow the same procedure as described in the antioxidant assay using DCFH-DA.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound alkaloids appear to be mediated, at least in part, through their antioxidant and anti-inflammatory properties. The precise molecular targets and signaling cascades are still under investigation; however, the current evidence points towards the modulation of key mediators of oxidative stress and neuroinflammation.

Inhibition of Oxidative Stress

This compound alkaloids have been shown to mitigate oxidative stress by reducing the intracellular levels of reactive oxygen species (ROS) in neuronal cells. While the direct molecular targets have not been fully elucidated, this reduction in ROS likely contributes to the protection of neuronal integrity and function. A plausible, though not yet directly confirmed for Zoanthamines, mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.

Suppression of Neuroinflammation

In the context of neuroinflammation, this compound alkaloids have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and ROS in activated microglia. The overproduction of these molecules contributes to neuronal damage in various neurodegenerative conditions. The inhibition of NO production suggests a potential modulation of the inducible nitric oxide synthase (iNOS) pathway. Furthermore, the reduction of inflammatory mediators points to a possible interaction with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. However, direct evidence for the modulation of the NF-κB or other specific upstream pathways by this compound alkaloids is yet to be established.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

Conclusion and Future Directions

This compound alkaloids represent a promising class of marine natural products with significant potential for the development of neuroprotective agents. The data summarized in this guide clearly demonstrate their ability to protect neurons from chemotherapy-induced damage and to suppress key markers of neuroinflammation and oxidative stress.

Future research should focus on several key areas to advance the therapeutic development of these compounds:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound alkaloids is crucial. Investigating their effects on pathways such as NF-κB, Nrf2, and MAP kinases will provide a deeper understanding of their neuroprotective mechanisms.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the this compound scaffold will enable the design and synthesis of more potent and selective analogues with improved drug-like properties.

-

In Vivo Efficacy: Evaluating the most promising this compound alkaloids in animal models of neurodegenerative diseases and chemotherapy-induced peripheral neuropathy is a critical next step to validate their therapeutic potential.

-

Safety and Toxicology: Comprehensive toxicological studies are necessary to assess the safety profile of these compounds for potential clinical applications.

References

The Cytotoxic Landscape of Zoanthamine Alkaloids Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoanthamine alkaloids, a complex group of marine natural products isolated from zoanthids of the genus Zoanthus, have garnered significant interest in the scientific community for their diverse biological activities. Among these, their potential as anticancer agents has been a subject of ongoing research. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound and its derivatives against various cancer cell lines. It aims to serve as a valuable resource for researchers and professionals involved in oncology and drug discovery by consolidating quantitative data, detailing experimental methodologies, and elucidating the underlying molecular mechanisms, including their impact on cellular signaling pathways.

Quantitative Cytotoxicity Data